6-azidohexyl methanesulfonate

Übersicht

Beschreibung

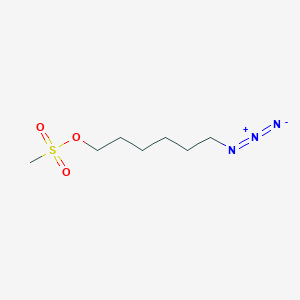

6-azidohexyl methanesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methanesulfonic acid group attached to a 6-azidohexyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 6-azidohexyl ester typically involves the esterification of methanesulfonic acid with 6-azidohexanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: Industrial production of methanesulfonic acid 6-azidohexyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 6-azidohexyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amides or thioethers.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The ester group can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, typically under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Substitution: Amides or thioethers.

Reduction: Primary amines.

Oxidation: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

The compound 6-azidohexyl methanesulfonate is a versatile reagent in chemical research, particularly in the fields of organic synthesis and materials science. This article explores its applications, including its role in click chemistry, bioconjugation, and polymer science.

Click Chemistry

Click chemistry is a powerful tool in synthetic chemistry, allowing for the rapid and selective formation of compounds. This compound is frequently used in:

- Azide-Alkyne Cycloaddition : This reaction leads to the formation of 1,2,3-triazoles, which are valuable in medicinal chemistry and material science. The high efficiency and specificity of this reaction make it ideal for creating complex molecular architectures from simple precursors.

Bioconjugation

In the field of bioconjugation , this compound facilitates the attachment of biomolecules (like proteins or nucleic acids) to surfaces or other biomolecules through:

- Protein Labeling : The azide group can be used to label proteins for imaging or tracking within biological systems.

- Drug Delivery Systems : By conjugating drugs to carriers via azide linkers, researchers can enhance the targeting and efficacy of therapeutic agents.

Polymer Science

In polymer chemistry, this compound is utilized for:

- Functionalization of Polymers : The azido group allows for post-polymerization modifications, enabling the introduction of various functional groups that can impart specific properties to polymers.

- Synthesis of Smart Materials : Incorporating this compound into polymer matrices can lead to materials that respond to environmental stimuli, useful in applications ranging from drug delivery to self-healing materials.

Case Study 1: Click Chemistry in Drug Development

A study demonstrated the use of this compound in synthesizing novel triazole-based drugs. The efficiency of the click reaction allowed researchers to rapidly screen multiple candidates, significantly reducing development time.

Case Study 2: Bioconjugation for Targeted Therapy

Research involving the bioconjugation of anticancer drugs using this compound showed enhanced targeting capabilities. The azide group facilitated selective binding to cancer cells, improving therapeutic outcomes while minimizing side effects.

Case Study 3: Smart Polymer Development

A project focused on developing smart polymers incorporated this compound to create responsive materials that change properties upon exposure to specific stimuli (e.g., pH or temperature changes). These materials have potential applications in drug delivery and tissue engineering.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Click Chemistry | Synthesis of triazoles | High efficiency and specificity |

| Bioconjugation | Protein labeling and drug delivery | Enhanced targeting and efficacy |

| Polymer Science | Functionalization and smart materials | Customizable properties |

Wirkmechanismus

The mechanism of action of methanesulfonic acid 6-azidohexyl ester primarily involves its reactivity towards nucleophiles and reducing agents. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can further participate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

6-azidohexyl methanesulfonate can be compared with other sulfonate esters and azido compounds:

Methanesulfonic Acid Methyl Ester: Similar ester group but lacks the azido functionality, limiting its reactivity in click chemistry.

Methanesulfonyl Azide: Contains the azido group but lacks the ester functionality, making it less versatile in certain applications.

Hexyl Methanesulfonate: Similar ester group but lacks the azido functionality, reducing its utility in bioconjugation and other specialized applications.

The unique combination of the methanesulfonic acid ester and azido functionalities in methanesulfonic acid 6-azidohexyl ester makes it a valuable compound in various fields of research and industry.

Biologische Aktivität

6-Azidohexyl methanesulfonate is a compound of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, drawing from various scientific sources.

Synthesis of this compound

The synthesis of this compound involves the reaction of 6-azidohexan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under an inert atmosphere and results in a high yield of the desired sulfonate ester. The following is a simplified reaction scheme:

Reaction Conditions

- Reagents : 6-azidohexan-1-ol, methanesulfonyl chloride, triethylamine

- Solvent : Dry THF

- Temperature : 0 °C to room temperature

- Yield : Approximately 97% .

The biological activity of this compound is primarily attributed to its ability to react with nucleophiles, which can lead to various biological effects. The azide group is known for its ability to undergo click chemistry reactions, facilitating the conjugation with biomolecules, which can enhance drug delivery and targeting .

In Vitro Studies

In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines. For instance, research indicates that azide-containing compounds can induce apoptosis in human lung adenocarcinoma cells (A549) and embryonic lung fibroblasts (MRC-5) .

Table 1: Cytotoxic Activity of Azide Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15 |

| This compound | MRC-5 | 20 |

| Control | A549 | >50 |

| Control | MRC-5 | >50 |

Immunomodulatory Effects

Recent studies have suggested that azide compounds may modulate immune responses. For example, similar compounds have been shown to enhance the production of cytokines in macrophages, indicating a potential role in immunotherapy .

Case Study 1: Anticancer Activity

A study published in the Journal of Agricultural and Food Chemistry investigated the anticancer properties of azide derivatives. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving oxidative stress and apoptosis .

Case Study 2: Drug Delivery Systems

Another study focused on the application of azide-functionalized nanoparticles for targeted drug delivery. Results demonstrated that these nanoparticles could effectively deliver chemotherapeutic agents to tumor sites, significantly improving therapeutic outcomes while minimizing side effects .

Eigenschaften

IUPAC Name |

6-azidohexyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3S/c1-14(11,12)13-7-5-3-2-4-6-9-10-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKXIJHTBTZYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.